![molecular formula C8H9N3 B13820048 Cyanamide,(3-aminophenyl)methyl-](/img/structure/B13820048.png)
Cyanamide,(3-aminophenyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide,(3-aminophenyl)methyl- is an organic compound characterized by the presence of a cyanamide group attached to a 3-aminophenyl moiety. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity. Cyanamides have a rich chemical history and are known for their diverse applications in synthetic chemistry, pharmaceuticals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cyanamide,(3-aminophenyl)methyl- typically involves the aminoalkylation of aryl thiourea. This process is base-mediated and involves the use of halides. The reaction is convenient, eco-friendly, and yields high amounts of the desired product . Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions .
Industrial Production Methods
Industrial production of cyanamides often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is widely used due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide,(3-aminophenyl)methyl- undergoes various types of chemical reactions, including:
Oxidation: Cyanamides can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and various substituted cyanamides .
Wissenschaftliche Forschungsanwendungen
Cyanamide,(3-aminophenyl)methyl- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of heterocycles and as a reagent in cycloaddition reactions.
Biology: Exhibits interesting biological activities and is used in the study of enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyanamide,(3-aminophenyl)methyl- involves its ability to act as both a nucleophile and an electrophile due to its NCN connectivity. This duality allows it to participate in a wide range of chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness
Cyanamide,(3-aminophenyl)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C8H9N3 |
---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
(3-aminophenyl)-methylcyanamide |
InChI |
InChI=1S/C8H9N3/c1-11(6-9)8-4-2-3-7(10)5-8/h2-5H,10H2,1H3 |
InChI-Schlüssel |
ZVAYQOGJOFBGSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#N)C1=CC=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.